A-205804 is derived from the research aimed at understanding and controlling leukocyte recruitment during inflammatory responses. It is categorized under small molecule inhibitors, specifically targeting cell adhesion molecules that play critical roles in various pathological conditions, including cancer and inflammatory diseases .
The synthesis of A-205804 involves several steps, primarily focusing on the modification of existing chemical frameworks to enhance selectivity and potency against E-selectin and ICAM-1. While specific synthetic routes are proprietary, general methods in the literature suggest the use of multi-step organic synthesis techniques involving:
The molecular structure of A-205804 can be described by its chemical formula and its molecular weight of 256.29 g/mol. The structural analysis reveals:
A-205804 engages in several chemical reactions primarily related to its interaction with biological targets:
The mechanism of action for A-205804 involves:
A-205804 has significant scientific applications, particularly in:
A-205804 is a potent, orally bioavailable small-molecule inhibitor that selectively suppresses the expression of endothelial adhesion molecules E-selectin and intercellular adhesion molecule-1 (ICAM-1). These molecules are critical mediators of leukocyte recruitment during inflammation. Under cytokine stimulation (e.g., TNF-α or IL-1β), vascular endothelial cells dramatically upregulate E-selectin and ICAM-1, promoting leukocyte rolling and firm adhesion, respectively. A-205804 inhibits TNF-α-induced E-selectin expression with an IC₅₀ of 20 nM and ICAM-1 expression with an IC₅₀ of 25 nM, demonstrating near-equipotent activity against both targets [1] [6]. Its selectivity is highlighted by a >1,000 nM IC₅₀ for vascular cell adhesion molecule-1 (VCAM-1), making it a precision tool for dissecting E-selectin/ICAM-1-dependent inflammation [2] [3].
Mechanistically, A-205804 translocates to the nucleus and noncovalently associates with macromolecular complexes (>650 kDa), indirectly suppressing adhesion molecule transcription [7] [9]. Functional validation in in vitro flow assays confirmed its efficacy: pretreatment of human umbilical vein endothelial cells (HUVECs) with 0.1 µM A-205804 reduced leukocyte (HL-60 cell line) adhesion by 60% under shear stress [1] [4]. This inhibition is context-dependent, however, as PMA-induced E-selectin expression remained resistant (IC₅₀ >1,000 nM), suggesting protein kinase C pathways may bypass its activity [6].
Target | Inducer | IC₅₀ (nM) | Selectivity vs. VCAM-1 | |
---|---|---|---|---|
E-selectin | TNF-α | 20 | >50-fold | |
E-selectin | IL-1β | 20 | >50-fold | |
E-selectin | PMA | >1,000 | Not significant | |
ICAM-1 | TNF-α | 25 | >40-fold | |
ICAM-1 | IL-1β | 10 | >100-fold | |
ICAM-1 | PMA | 40 | >25-fold | |
VCAM-1 | TNF-α | >1,000 | Reference | [1] [3] [6] |
The discovery of A-205804 originated from high-throughput screening (HTS) campaigns aimed at identifying inhibitors of adhesion molecule expression. Early work by Stewart et al. (2001) screened >400,000 compounds using TNF-α-stimulated HUVECs, measuring ICAM-1 and E-selectin via cell-based ELISAs. Initial hits from the 4-(aryloxy)thieno[2,3-c]pyridine scaffold showed promising activity but suffered from metabolic instability and suboptimal solubility [3]. Lead optimization focused on two key regions:
Advances in proteome-wide profiling technologies accelerated this optimization. The Proteome Integral Solubility Alteration (PISA) assay, which measures ligand-induced changes in protein thermal stability, enabled high-throughput target engagement screening. This method increased throughput 8-fold compared to traditional thermal proteome profiling (TPP), allowing rapid assessment of A-205804 analogs for on-/off-target effects [5]. In vivo validation followed, with optimized compounds demonstrating efficacy in rat rheumatoid arthritis and murine asthma models [3].
Modification Site | Structural Change | Impact on Potency (IC₅₀) | Key Outcome | |
---|---|---|---|---|
C-4 Linker | S → O | Maintained ~20–25 nM | Reduced metabolic degradation | |
C-2 Carbamide | N-Cyclopropyl | <5 nM (ICAM-1) | Enhanced target affinity | |
Aryl para-Substituent | Bromo | <10 nM (E-selectin) | Improved solubility & potency | |
Aryl para-Substituent | Pyrazol-1-yl | <15 nM (ICAM-1) | Balanced potency & stability | |
Aryl meta-Substituent | Fluoro | ~50 nM (E-selectin) | Reduced potency vs. para-analogs | [3] [9] |
This methodical optimization produced A-205804 as a lead compound with exceptional in vitro potency, selectivity, and oral bioavailability—properties enabling its use as a tool compound for studying adhesion molecule-driven inflammation [3] [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8